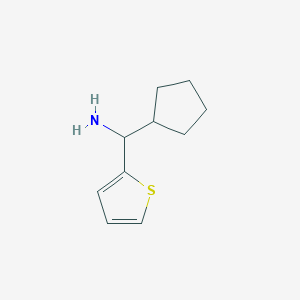

cyclopentyl(thiophen-2-yl)methanamine

説明

Cyclopentyl(thiophen-2-yl)methanamine (CAS synonyms: [1-(thiophen-2-yl)cyclopentyl]methanamine, F2189-0327) is a secondary amine featuring a cyclopentyl group attached to a thiophene ring via a methanamine bridge . Its molecular formula is C₁₀H₁₅NS, with a molecular weight of 181.30 g/mol. The compound is commercially available for research purposes, with suppliers offering it in quantities ranging from 50 mg to 2500 mg .

Synthesis: The general preparation involves reductive amination or nucleophilic substitution reactions. For example, (thiophen-2-yl)methanamine derivatives are often synthesized via oxime reduction using zinc powder in acetic acid, as described in Scheme 2 of .

特性

IUPAC Name |

cyclopentyl(thiophen-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c11-10(8-4-1-2-5-8)9-6-3-7-12-9/h3,6-8,10H,1-2,4-5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWCODZLSPGVCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CS2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl(thiophen-2-yl)methanamine typically involves the reaction of cyclopentyl bromide with thiophene-2-carbaldehyde, followed by reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group .

Industrial Production Methods

Industrial production methods for cyclopentyl(thiophen-2-yl)methanamine may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

化学反応の分析

Types of Reactions

Cyclopentyl(thiophen-2-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, tetrahydrothiophene derivatives, and various amide derivatives, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Cyclopentyl(thiophen-2-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

作用機序

The mechanism of action of cyclopentyl(thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Substituent Variations and Structural Features

The following table compares cyclopentyl(thiophen-2-yl)methanamine with key analogs:

Key Observations :

- Ethylamine derivatives (e.g., 2-thiopheneethylamine) exhibit higher flexibility due to the ethylene spacer, which may influence receptor binding profiles .

- Aryl-substituted analogs (e.g., [5-(4-methoxyphenyl)thiophen-2-yl]methanamine) introduce electronic effects from the methoxy group, altering solubility and reactivity .

Physicochemical Properties: NMR and Spectroscopic Data

The table below highlights ¹H NMR shifts for select compounds:

Notes:

生物活性

Cyclopentyl(thiophen-2-yl)methanamine is an organic compound with the molecular formula C₁₀H₁₅NS, characterized by a cyclopentyl group linked to a thiophene ring and a methanamine moiety. This unique structure gives rise to various biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

The biological activity of cyclopentyl(thiophen-2-yl)methanamine is primarily attributed to its ability to interact with specific enzymes and receptors. It has been suggested that this compound may act as an inhibitor of certain molecular targets, which can modulate various biological pathways. For instance, it is believed to exhibit antimicrobial and anti-inflammatory properties, potentially through enzyme inhibition or receptor antagonism .

Biological Activities

Research has indicated several biological activities associated with cyclopentyl(thiophen-2-yl)methanamine:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties, making it a candidate for further pharmacological investigation .

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, which could be beneficial in treating various inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the significance of cyclopentyl(thiophen-2-yl)methanamine, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| Cyclopentyl(thiophen-3-yl)methanamine | Antimicrobial | >10 |

| Cyclopentyl(furan-2-yl)methanamine | Anti-inflammatory | 5.25 |

| Cyclopentyl(pyridin-2-yl)methanamine | Unknown | >40 |

The presence of the thiophene ring in cyclopentyl(thiophen-2-yl)methanamine imparts distinct electronic and steric properties compared to its analogs, which may influence its binding affinity and specificity towards biological targets .

Study on Antimicrobial Properties

In a study assessing the antimicrobial efficacy of cyclopentyl(thiophen-2-yl)methanamine, researchers tested its activity against various bacterial strains. The compound demonstrated notable inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent . Further investigations are needed to elucidate the exact mechanisms behind this activity.

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound, where it was evaluated in vitro for its ability to inhibit pro-inflammatory cytokines. Results indicated that cyclopentyl(thiophen-2-yl)methanamine significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures . This suggests its potential utility in treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。